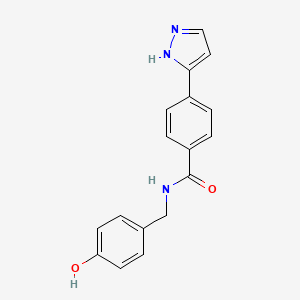![molecular formula C16H13ClN2O3S B5559585 methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)
methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate, commonly known as MCCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCCB is a thioamide derivative of benzoic acid and has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Enhancing NMDAR-Mediated Neurotransmission
- Sodium benzoate, a D-amino acid oxidase inhibitor, has been studied for its potential to enhance N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission. This approach is considered novel for treating schizophrenia by raising the levels of D-amino acids, thus blocking their metabolism and enhancing NMDA function. Clinical trials have shown that adjunctive therapy with sodium benzoate significantly improves symptomatology and neurocognition in patients with chronic schizophrenia (Lane et al., 2013).
Cognitive Function in Alzheimer's Disease
- A study on the efficacy and safety of sodium benzoate for treating amnestic mild cognitive impairment and mild Alzheimer's disease (AD) found that sodium benzoate substantially improved cognitive and overall functions in patients with early-phase AD. These findings indicate the potential of D-amino acid oxidase inhibition as a novel approach for early dementing processes (Lin et al., 2014).
Treatment of Schizophrenia
- In another study, sodium benzoate added to clozapine for treating schizophrenia patients who had poor responses to clozapine alone showed that both doses of sodium benzoate produced better improvement than placebo in negative symptoms. This suggests sodium benzoate adjuvant therapy could be beneficial for patients with clozapine-resistant schizophrenia (Lin et al., 2017).
Effects on Perceived Stress and Cognitive Function
- Sodium benzoate treatment showed improvement in perceived stress and cognitive function among patients with late-life depression, highlighting its potential for addressing cognitive decline and perceived stress in this population (Lin et al., 2022).
Metabolic Profiles in Cancer Patients
- Research on dietary interventions with freeze-dried black raspberries in colorectal cancer patients showed BRB-mediated metabolite changes, including increased levels of benzoate species, suggesting beneficial effects through the regulation of multiple metabolites (Pan et al., 2015).
Propiedades
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-15(21)11-4-8-13(9-5-11)18-16(23)19-14(20)10-2-6-12(17)7-3-10/h2-9H,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJIHLYPIGGSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)
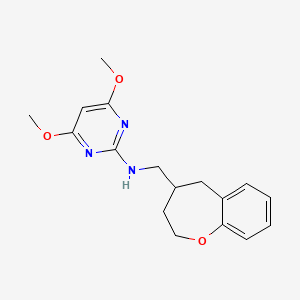
![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)
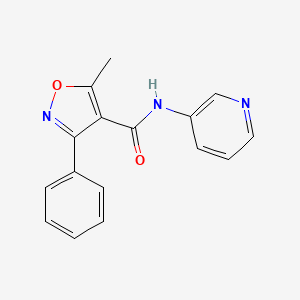
![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)
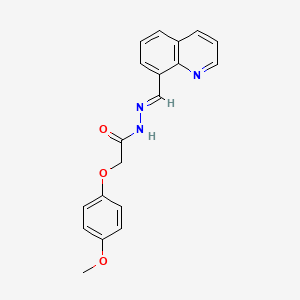
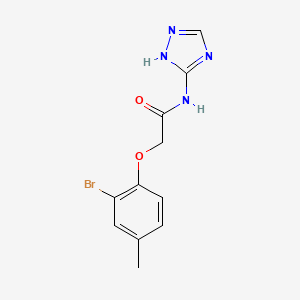
![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)
![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)
![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)
![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)
